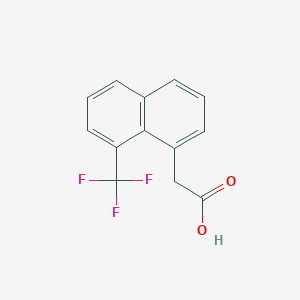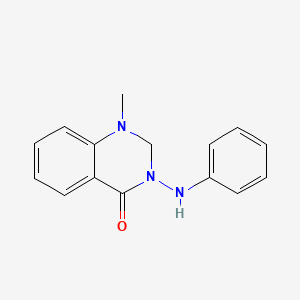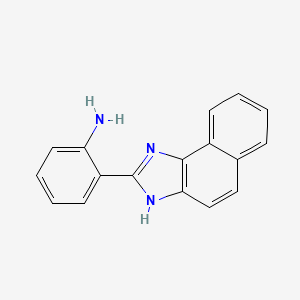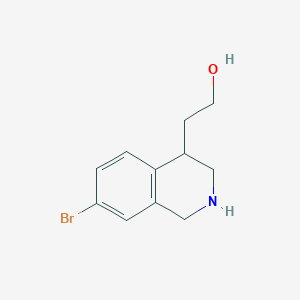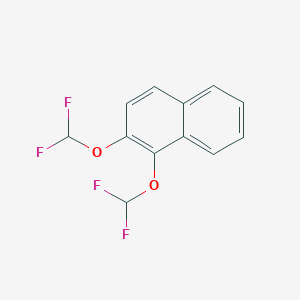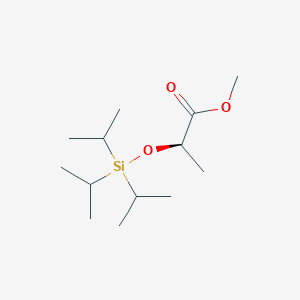
(R)-Methyl 2-((triisopropylsilyl)oxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Methyl 2-((triisopropylsilyl)oxy)propanoate is an organic compound with the molecular formula C13H28O3Si. It contains a total of 45 atoms, including 28 hydrogen atoms, 13 carbon atoms, and 3 oxygen atoms . This compound is often used in organic synthesis due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-((triisopropylsilyl)oxy)propanoate typically involves the protection of the hydroxyl group of a chiral alcohol with a triisopropylsilyl (TIPS) group. This is followed by esterification with methanol. The reaction conditions often include the use of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and esterification steps but may use more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
®-Methyl 2-((triisopropylsilyl)oxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The TIPS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the type of reaction. For example, oxidation yields carboxylic acids, reduction yields alcohols, and substitution reactions yield various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
®-Methyl 2-((triisopropylsilyl)oxy)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is used in the development of drug candidates and in medicinal chemistry research.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-Methyl 2-((triisopropylsilyl)oxy)propanoate involves its ability to act as a protecting group for hydroxyl functionalities. The TIPS group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This allows for selective reactions to occur at other functional groups in the molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate: Similar in structure but uses a tert-butyldimethylsilyl (TBDMS) group instead of a TIPS group.
®-Methyl 2-((trimethylsilyl)oxy)propanoate: Uses a trimethylsilyl (TMS) group instead of a TIPS group.
Uniqueness
®-Methyl 2-((triisopropylsilyl)oxy)propanoate is unique due to the bulkiness of the TIPS group, which provides greater steric protection compared to smaller silyl groups like TMS and TBDMS. This makes it particularly useful in reactions where selective protection of hydroxyl groups is required .
Eigenschaften
Molekularformel |
C13H28O3Si |
|---|---|
Molekulargewicht |
260.44 g/mol |
IUPAC-Name |
methyl (2R)-2-tri(propan-2-yl)silyloxypropanoate |
InChI |
InChI=1S/C13H28O3Si/c1-9(2)17(10(3)4,11(5)6)16-12(7)13(14)15-8/h9-12H,1-8H3/t12-/m1/s1 |
InChI-Schlüssel |
YQUJVTXQVGWUQO-GFCCVEGCSA-N |
Isomerische SMILES |
C[C@H](C(=O)OC)O[Si](C(C)C)(C(C)C)C(C)C |
Kanonische SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC(C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


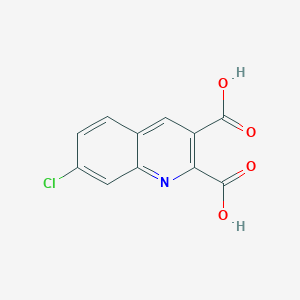
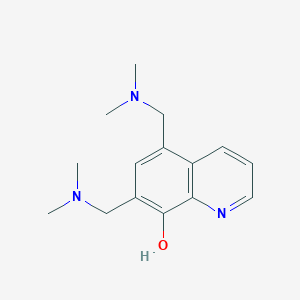
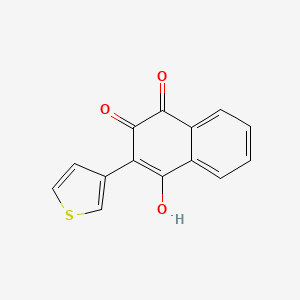
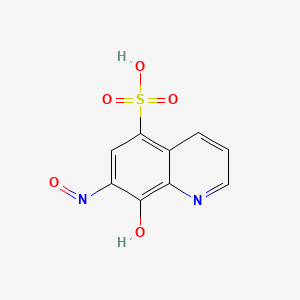
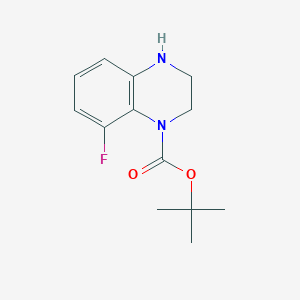

![3-(3-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-1-yl)propanoic acid](/img/structure/B11859979.png)

